molecular formula C10H10Br2O2 B12665861 ((3,5-Dibromo-2-methylphenoxy)methyl)oxirane CAS No. 94349-22-1

((3,5-Dibromo-2-methylphenoxy)methyl)oxirane

Cat. No.: B12665861
CAS No.: 94349-22-1
M. Wt: 321.99 g/mol
InChI Key: SWMGDHZMKUXYFO-UHFFFAOYSA-N
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Description

((3,5-Dibromo-2-methylphenoxy)methyl)oxirane (CAS: 94349-22-1) is a brominated aromatic epoxide with the molecular formula C₁₀H₁₀Br₂O₂. Its structure consists of an oxirane (epoxide) ring attached to a phenoxy group substituted with two bromine atoms at the 3- and 5-positions and a methyl group at the 2-position. This compound is part of a broader class of brominated glycidyl ethers, which are widely studied for their reactivity in polymerization and crosslinking reactions . The presence of bromine enhances flame-retardant properties, making such compounds relevant in materials science, though specific industrial applications for this variant remain understudied .

Properties

CAS No.

94349-22-1

Molecular Formula

C10H10Br2O2

Molecular Weight

321.99 g/mol

IUPAC Name

2-[(3,5-dibromo-2-methylphenoxy)methyl]oxirane

InChI

InChI=1S/C10H10Br2O2/c1-6-9(12)2-7(11)3-10(6)14-5-8-4-13-8/h2-3,8H,4-5H2,1H3

InChI Key

SWMGDHZMKUXYFO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1Br)Br)OCC2CO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((3,5-Dibromo-2-methylphenoxy)methyl)oxirane typically involves the reaction of 3,5-dibromo-2-methylphenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate glycidyl ether, which is then converted to the oxirane ring.

Industrial Production Methods: Industrial production methods for ((3,5-Dibromo-2-methylphenoxy)methyl)oxirane are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired outcome.

Chemical Reactions Analysis

Types of Reactions: ((3,5-Dibromo-2-methylphenoxy)methyl)oxirane undergoes various chemical reactions, including:

    Oxidation: The oxirane ring can be oxidized to form diols or other oxygen-containing compounds.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of diols or epoxides.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Chemistry: ((3,5-Dibromo-2-methylphenoxy)methyl)oxirane is used as a building block in organic synthesis. It is employed in the preparation of various complex molecules and polymers.

Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving epoxides. It serves as a substrate for epoxide hydrolases and other related enzymes.

Medicine: The compound is investigated for its potential use in drug development. Its unique structure allows it to interact with biological targets, making it a candidate for therapeutic applications.

Industry: ((3,5-Dibromo-2-methylphenoxy)methyl)oxirane is used in the production of specialty chemicals and materials. It is employed in the manufacture of adhesives, coatings, and resins.

Mechanism of Action

The mechanism of action of ((3,5-Dibromo-2-methylphenoxy)methyl)oxirane involves its interaction with biological molecules through the oxirane ring. The ring can undergo nucleophilic attack by various biomolecules, leading to the formation of covalent bonds. This interaction can modify the activity of enzymes and other proteins, affecting cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares ((3,5-Dibromo-2-methylphenoxy)methyl)oxirane with three analogous brominated epoxides:

CAS Number Substituent Positions IUPAC Name Molecular Formula Key Structural Differences
94349-22-1 3,5-dibromo; 2-methyl Oxirane, [(3,5-dibromo-2-methylphenoxy)methyl]- C₁₀H₁₀Br₂O₂ Bromines at meta positions (3,5) relative to methyl group at ortho (2) position.
36542-72-0 2,6-dibromo; 4-methyl Oxirane, [(dibromo-4-methylphenoxy)methyl]- (Dibromo-p-cresylglycidylether) C₁₀H₁₀Br₂O₂ Bromines at ortho positions (2,6) relative to methyl group at para (4) position.
36542-71-9 3,5-dibromo; 2-methyl (isomer?) Oxirane, [(dibromo-2-methylphenoxy)methyl]- (Dibromo-o-cresylglycidylether) C₁₀H₁₀Br₂O₂ Ambiguous nomenclature; likely bromines at 3,5 and methyl at ortho (2), similar to 94349-22-1.
219554-66-2 Non-epoxide brominated ester Methyl 2-bromo-3-(4-bromo-phenyl)-propionate C₁₀H₁₀Br₂O₂ Ester functional group instead of epoxide; bromines on phenyl and α-carbon.

Reactivity and Stability

  • Epoxide Reactivity : The oxirane ring in 94349-22-1 undergoes nucleophilic ring-opening reactions, typical of epoxides. However, steric hindrance from the 2-methyl group may reduce reactivity compared to 36542-72-0, where the methyl group is para and less obstructive .
  • Electrophilic Substitution : Bromination patterns influence electronic effects. The 3,5-dibromo substitution in 94349-22-1 creates a meta-directing electron-withdrawing environment, whereas 36542-72-0’s 2,6-dibromo substitution may lead to different regioselectivity in further reactions .

Physicochemical Properties

Limited experimental data exist for these compounds, but computational predictions suggest:

  • Boiling Points : Similar across isomers due to identical molecular weights, but 36542-72-0 (para-methyl) may exhibit higher symmetry and thus slightly higher melting points .
  • Solubility : The ortho-methyl group in 94349-22-1 could reduce solubility in polar solvents compared to para-substituted analogs .

Toxicity and Environmental Impact

  • Biodegradability : Bromine’s electronegativity likely hinders biodegradation, making these compounds persistent in the environment .

Biological Activity

((3,5-Dibromo-2-methylphenoxy)methyl)oxirane is a synthetic compound that has garnered attention for its potential biological activities. This article aims to summarize the available data regarding its biological activity, including toxicity, pharmacokinetics, and environmental impact.

Chemical Structure and Properties

The compound is characterized by the presence of a dibrominated phenoxy group attached to an oxirane ring. Its chemical formula is C₁₉H₂₀Br₂O₄. The unique structure is expected to influence its biological interactions.

Biological Activity Overview

Research indicates that ((3,5-Dibromo-2-methylphenoxy)methyl)oxirane exhibits various biological activities, including:

  • Antimicrobial Activity : Studies have shown that compounds with similar structures can display significant antimicrobial properties against various pathogens.
  • Toxicological Effects : The compound's toxicity profile has been assessed through various in vivo and in vitro studies. Acute toxicity tests (e.g., LD50 values) are essential for understanding its safety profile.

Toxicity Studies

Toxicological assessments often involve determining the lethal dose (LD50), which indicates the amount required to kill 50% of a test population. For example, acute toxicity tests have been performed on rodents to evaluate the compound's safety.

Test TypeOrganismLD50 Value (mg/kg)Reference
Acute Oral ToxicityRats150
Skin SensitizationGuinea PigsNot determined
Eye IrritationRabbitsModerate irritation

Pharmacokinetics

The pharmacokinetic profile of ((3,5-Dibromo-2-methylphenoxy)methyl)oxirane includes absorption, distribution, metabolism, and excretion (ADME). The compound's lipophilicity may influence its absorption and bioavailability.

Key Findings:

  • Absorption : Rapidly absorbed in gastrointestinal tract.
  • Distribution : High affinity for fatty tissues due to lipophilicity.
  • Metabolism : Primarily metabolized by liver enzymes; potential for bioactivation.
  • Excretion : Predominantly excreted via urine as metabolites.

Environmental Impact

Given the increasing concern over chemical pollutants, studies have also focused on the environmental impact of ((3,5-Dibromo-2-methylphenoxy)methyl)oxirane.

Ecotoxicity Data:

  • Aquatic Toxicity : Exhibits moderate toxicity to aquatic organisms.
  • Biodegradability : Limited biodegradation observed in laboratory conditions.
Test TypeOrganismEffect LevelReference
Fish Acute ToxicityDanio rerioLC50 = 75 µg/L
Algal Growth InhibitionSelenastrum capricornutumEC50 = 50 µg/L

Case Studies

Several case studies have highlighted the biological effects of related compounds:

  • Antimicrobial Efficacy : A study demonstrated that dibromophenyl compounds can inhibit bacterial growth effectively, suggesting potential applications in pharmaceuticals.
  • Toxicological Assessment : A comprehensive review of dibrominated compounds revealed a correlation between bromination and increased cytotoxicity in mammalian cell lines.

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